molecular formula C18H14O3 B1236190 Cinnamic anhydride CAS No. 538-56-7

Cinnamic anhydride

Cat. No.: B1236190
CAS No.: 538-56-7
M. Wt: 278.3 g/mol
InChI Key: FXEDRSGUZBCDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamic anhydride is an organic compound derived from cinnamic acid. It is a white crystalline solid with a characteristic odor. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals, perfumery, and polymer chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cinnamic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of cinnamic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid . This interaction is crucial for the biosynthesis of phenylpropanoids, which are important for plant defense mechanisms and structural integrity. Additionally, this compound can undergo hydrolysis to form cinnamic acid, which exhibits antioxidant, antimicrobial, and anti-inflammatory properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by causing irreversible DNA damage . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular metabolism . In addition, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of cinnamic acid . This inhibition results in decreased production of cinnamic acid and its derivatives. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are crucial for the biosynthesis of various secondary metabolites . These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum (ER), where it interacts with enzymes involved in phenylpropanoid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . These subcellular interactions are vital for the compound’s biochemical and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamic anhydride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with acetic anhydride in the presence of a catalyst such as anhydrous sodium acetate. The reaction is typically carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Cinnamic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid.

    Reduction: Reduction reactions can convert it to cinnamic alcohol.

    Substitution: It can participate in substitution reactions, where the anhydride group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like ammonia or amines can be used for substitution reactions.

Major Products:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamic alcohol.

    Substitution: Various substituted cinnamic derivatives depending on the reagent used.

Scientific Research Applications

Cinnamic anhydride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and fragrances.

Comparison with Similar Compounds

    Cinnamic Acid: A precursor to cinnamic anhydride, it shares similar chemical properties but differs in its reactivity and applications.

    Cinnamaldehyde: Another related compound, it is primarily used for its flavor and fragrance properties.

    Cinnamic Alcohol: A reduction product of this compound, it has applications in perfumery and flavoring.

Uniqueness: this compound is unique due to its anhydride functional group, which imparts distinct reactivity compared to its related compounds. This makes it particularly useful in organic synthesis and industrial applications where specific chemical transformations are required .

Properties

IUPAC Name

3-phenylprop-2-enoyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDRSGUZBCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260106
Record name 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-56-7
Record name 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamic anhydride
Reactant of Route 2
Reactant of Route 2
Cinnamic anhydride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cinnamic anhydride
Reactant of Route 4
Reactant of Route 4
Cinnamic anhydride
Reactant of Route 5
Reactant of Route 5
Cinnamic anhydride
Reactant of Route 6
Reactant of Route 6
Cinnamic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.